

Spectral Data Analysis of (S)-1-Boc-3-(aminomethyl)piperidine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	(S)-1-Boc-3-(aminomethyl)piperidine
Cat. No.:	B122308

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This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) spectral data for **(S)-1-Boc-3-(aminomethyl)piperidine**. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who utilize this versatile building block.

(S)-1-Boc-3-(aminomethyl)piperidine, with a molecular formula of $C_{11}H_{22}N_2O_2$ and a molecular weight of 214.30 g/mol, is a chiral piperidine derivative. The presence of the tert-butoxycarbonyl (Boc) protecting group and a primary aminomethyl substituent makes it a valuable intermediate in the synthesis of various pharmaceutical compounds. Accurate interpretation of its spectral data is crucial for identity confirmation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. The following tables summarize the expected 1H and ^{13}C NMR spectral data for **(S)-1-Boc-3-(aminomethyl)piperidine**, based on typical chemical shifts for N-Boc protected piperidines and related structures.

1H NMR Spectral Data

Table 1: Predicted 1H NMR Chemical Shifts for **(S)-1-Boc-3-(aminomethyl)piperidine**

Protons	Chemical Shift (ppm)	Multiplicity	Integration
Boc (-C(CH ₃) ₃)	~1.45	s	9H
Piperidine Ring Protons	1.10 - 1.90	m	7H
Piperidine Ring Protons (-CH ₂ -N(Boc)-)	2.70 - 4.10	m	2H
Aminomethyl Protons (-CH ₂ -NH ₂)	2.50 - 2.80	m	2H
Amine Proton (-NH ₂)	1.20 - 2.00	br s	2H

Note: Chemical shifts are referenced to tetramethylsilane (TMS) in a suitable deuterated solvent such as CDCl₃ or D₂O. The exact chemical shifts and multiplicities can vary depending on the solvent and spectrometer frequency.

¹³C NMR Spectral Data

Table 2: Predicted ¹³C NMR Chemical Shifts for **(S)-1-Boc-3-(aminomethyl)piperidine**

Carbon Atom	Chemical Shift (ppm)
Boc (-C(CH ₃) ₃)	~80.0
Boc (-C(CH ₃) ₃)	~28.5
Boc (-C=O)	~155.0
Piperidine C2	40.0 - 50.0
Piperidine C3	35.0 - 45.0
Piperidine C4	20.0 - 30.0
Piperidine C5	25.0 - 35.0
Piperidine C6	40.0 - 50.0
Aminomethyl (-CH ₂ -NH ₂)	45.0 - 55.0

Note: The assignments are based on general knowledge of N-Boc-piperidine derivatives. Definitive assignment would require 2D NMR experiments.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

Mass Spectrum Data

For a related compound, tert-butyl 3-aminopiperidine-1-carboxylate, key fragment ions are observed at m/z 57, 99, and 127. These are indicative of the fragmentation of the Boc group and the piperidine ring. A similar fragmentation pattern is expected for **(S)-1-Boc-3-(aminomethyl)piperidine**.

Table 3: Expected Mass Spectrum Data for **(S)-1-Boc-3-(aminomethyl)piperidine**

m/z	Interpretation
215.17	$[M+H]^+$ (Calculated for $C_{11}H_{23}N_2O_2^+$)
159.14	$[M - C_4H_8 + H]^+$ (Loss of isobutylene from Boc group)
143.13	$[M - \text{Boc} + 2H]^+$ (Loss of the Boc group)
115.12	$[M - C_5H_9NO_2 + H]^+$ (Further fragmentation)
99.10	Fragment of the piperidine ring
57.07	$[C_4H_9]^+$ (tert-butyl cation)

Note: The fragmentation pattern can be influenced by the ionization technique used (e.g., ESI, CI, EI).

Experimental Protocols

The following are generalized experimental protocols for acquiring NMR and MS data for compounds such as **(S)-1-Boc-3-(aminomethyl)piperidine**.

NMR Spectroscopy Protocol

- Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., $CDCl_3$, D_2O , $DMSO-d_6$) in a 5 mm NMR tube.
- Instrument: A 400 MHz or higher field NMR spectrometer.
- 1H NMR Acquisition:
 - Set the spectral width to approximately 16 ppm.
 - Acquire data with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
 - Use a relaxation delay of 1-2 seconds.
- ^{13}C NMR Acquisition:

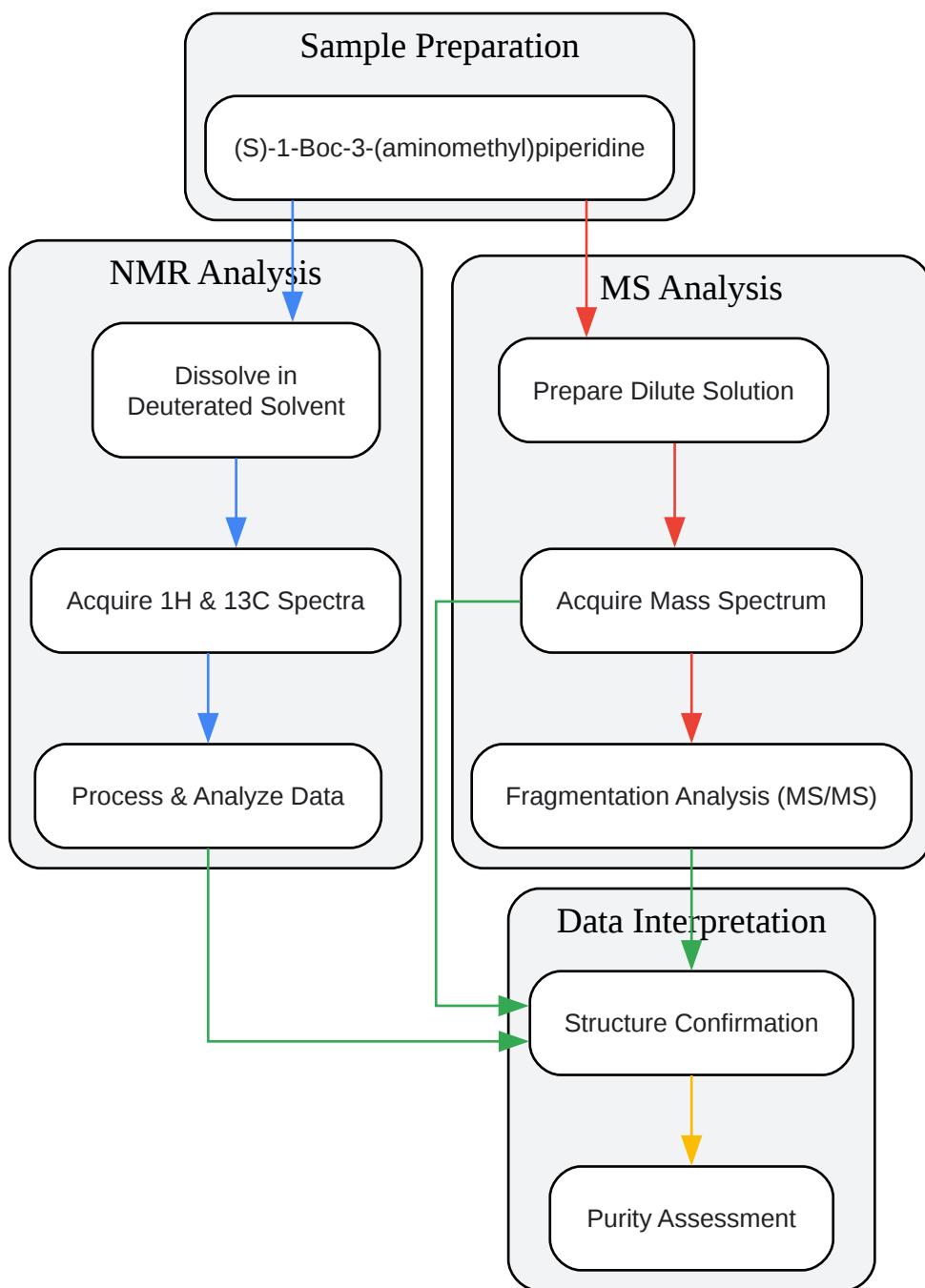
- Set the spectral width to approximately 220 ppm.
- Use a proton-decoupled pulse sequence.
- Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ^{13}C .
- Use a relaxation delay of 2-5 seconds.
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry Protocol

- Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.
- Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI).
- Analysis:
 - Infuse the sample solution directly into the ion source or inject it via a liquid chromatography (LC) system.
 - Acquire data in positive ion mode to observe the protonated molecule $[\text{M}+\text{H}]^+$.
 - Set the mass range to scan from m/z 50 to 500.
 - For fragmentation studies (MS/MS), select the $[\text{M}+\text{H}]^+$ ion and subject it to collision-induced dissociation (CID).

Workflow for Spectral Data Acquisition and Analysis

The following diagram illustrates the general workflow for obtaining and interpreting the spectral data of **(S)-1-Boc-3-(aminomethyl)piperidine**.



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Caption: Workflow for Spectral Data Acquisition and Analysis.

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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com